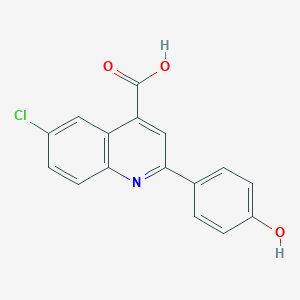

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

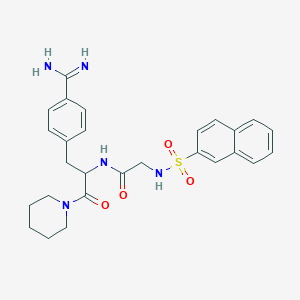

The synthesis of quinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 6-substituted 1-ethyl-1,4-dihydro-7-[(1-imidazolyl)phenylmethyl]-4-oxo-3-quinolinecarboxylic acids demonstrates the complexity and variety in the synthetic routes of quinoline derivatives, where different substituents like chloro groups are introduced at specific positions on the quinoline ring to achieve desired chemical structures (Frigola et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, for example, have been used to determine the absolute configuration of synthesized quinoline derivatives, providing insights into their three-dimensional structure and how substitutions at different positions affect their overall molecular architecture (Украинец et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, leading to a wide range of products with diverse properties. The reactivity of these compounds can be manipulated by introducing different functional groups, such as the conversion of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives through reduction and acetylation reactions, showcasing the versatility of quinoline compounds in chemical synthesis (Vasin et al., 2013).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties Study

- Application : Investigation into the photophysical behaviors of quinoline derivatives, including 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of study. These compounds are notable for their dual emissions, large Stokes' shift emission patterns, and dependency on solvent polarity. This research is crucial in the development of new fluorophores for various applications.

- Source : (Padalkar & Sekar, 2014).

Cytotoxic Activity and Molecular Docking Studies

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. They exhibit significant anticancer activity and induce apoptotic DNA fragmentation in certain cell lines. Molecular docking studies provide insights into their mechanism of action, which is valuable for designing new anticancer agents.

- Source : (Bhatt, Agrawal, & Patel, 2015).

Analytical Reagent Applications

- Application : Quinoxaline carboxylic acids, closely related to quinoline carboxylic acids, have been studied as analytical reagents. Their solubility products and optimal pH for precipitation are established, and they are used for the gravimetric determination of various metals.

- Source : (Dutt, Sanayal, & Nag, 1968).

Synthesis and Structural Analysis

- Application : Research into the synthesis and structural analysis of quinoline derivatives, including their thermal stability and characterization using various spectroscopic techniques, contributes to the broader understanding of their chemical properties.

- Source : (Hoefnagel et al., 1993).

Novel Synthesis Methods

- Application : Development of new methods for synthesizing quinoline derivatives opens avenues for creating unique compounds with potential applications in medicinal chemistry and other fields.

- Source : (Li, Wang, & Zou, 2017).

Eigenschaften

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWWEZKXRRXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419984 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

116734-19-1 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)